2-[4-[(2-Chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethanamine
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Overview
Description
2-[4-[(2-Chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethanamine is a complex organic compound with the molecular formula C23H30ClNO2 It is characterized by the presence of a chlorophenyl group, a dimethyloxan ring, and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-Chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethanamine typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with 2,2-dimethyloxan-4-ylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2-Chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chlorophenyl group.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of reduced chlorophenyl derivatives.
Scientific Research Applications
2-[4-[(2-Chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-[(2-Chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethanamine involves its interaction with specific molecular targets. The chlorophenyl group can interact with aromatic receptors, while the ethanamine chain may engage in hydrogen bonding and electrostatic interactions with various biomolecules. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)ethylamine: Similar in structure but lacks the dimethyloxan ring.
2-(2-Chlorophenyl)ethylamine: Similar but with the chlorine atom in a different position on the phenyl ring.
2-(4-Methylsulfonylphenyl)ethanamine: Contains a methylsulfonyl group instead of a chlorophenyl group.
Uniqueness
2-[4-[(2-Chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethanamine is unique due to the presence of the dimethyloxan ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
861148-09-6 |
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Molecular Formula |
C16H24ClNO |
Molecular Weight |
281.82 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethanamine |
InChI |
InChI=1S/C16H24ClNO/c1-15(2)12-16(7-9-18,8-10-19-15)11-13-5-3-4-6-14(13)17/h3-6H,7-12,18H2,1-2H3 |
InChI Key |
YFTUDCNWQVREPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCN)CC2=CC=CC=C2Cl)C |
solubility |
37.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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